![molecular formula C17H10ClF4NO2S2 B2493819 3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine CAS No. 321430-97-1](/img/structure/B2493819.png)

3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

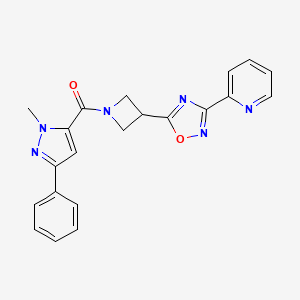

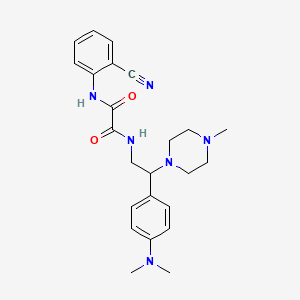

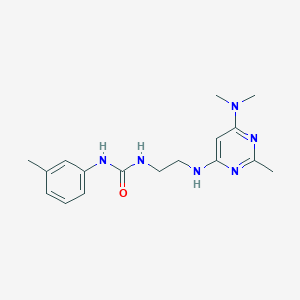

The chemical compound "3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine" is a complex molecule with potential applications in various fields of chemistry and materials science. Its structure suggests a multifaceted chemistry due to the presence of multiple reactive groups, including chloro, sulfonyl, and trifluoromethyl groups.

Synthesis Analysis

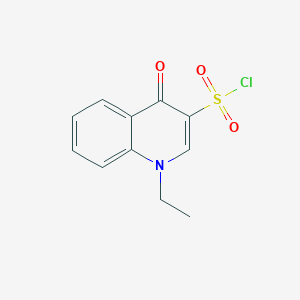

The synthesis of complex pyridine derivatives involves strategic functionalization to incorporate various substituents such as fluorophenyl, sulfonylthiophen, chloro, and trifluoromethyl groups. Techniques like nucleophilic substitution, electrophilic fluorination, and palladium-catalyzed cross-coupling reactions are pivotal in constructing such molecules with high precision and selectivity.

Molecular Structure Analysis

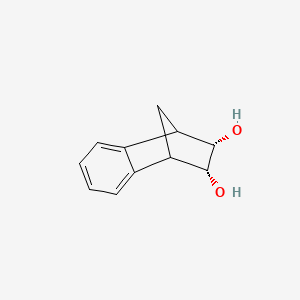

Molecular conformation studies reveal that such compounds exhibit diverse structural features depending on the substitution pattern. The presence of sulfonyl, fluorophenyl, and trifluoromethyl groups can significantly influence the molecular geometry, leading to variations in bond lengths, angles, and dihedral angles. These structural elements are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactivity of "this compound" is influenced by its functional groups. The sulfonyl and chloro groups can undergo nucleophilic substitution reactions, while the trifluoromethyl group enhances the molecule's electrophilic character. These properties allow for further functionalization and application in organic synthesis.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are determined by the molecular structure. The presence of heteroatoms and the compound's overall polarity affect its solubility in organic solvents and water. The melting and boiling points are influenced by molecular weight and intermolecular forces.

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, and reactivity towards various reagents, are governed by the electronic effects of the substituents. The electron-withdrawing groups like sulfonyl and trifluoromethyl affect the compound's acidity and reactivity in nucleophilic and electrophilic reactions.

For detailed studies and specific methodologies related to the synthesis, structure, and properties of similar compounds, please refer to the following references:

- Synthesis and molecular structure analysis of related pyridine derivatives are discussed by Sagar et al. (2017) and Bradiaková et al. (2009), providing insights into the molecular conformations and hydrogen bonding patterns in such compounds (Sagar et al., 2017) (Bradiaková et al., 2009).

- The chemical reactivity and potential applications of related compounds have been explored in the context of medicinal chemistry and material science, as demonstrated by Wang et al. (2015) and Zhao et al. (2010), indicating the versatility of these molecular frameworks (Wang et al., 2015) (Zhao et al., 2010).

Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Hydrogen Bonding

The chemical compound under study has been analyzed in the context of molecular conformations and hydrogen bonding patterns. In one study, closely related compounds, exhibiting structural similarities to 3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine, were synthesized, and their molecular conformations and hydrogen bonding patterns were analyzed. The study provided insights into the molecular arrangements and interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Sagar et al., 2017).

Synthesis and Derivatization

The compound is a key intermediate or structural motif in various synthetic processes. Reviews and studies have focused on its role in the synthesis of pesticides and other derivatives. For instance, the synthesis and properties of 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, were reviewed, highlighting the typical processes and valuing each process, indicating its industrial relevance in producing agrochemicals (Xin-xin, 2006). Similarly, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored, showcasing the compound's versatility in creating diverse chemical entities (Bradiaková et al., 2009).

Material Science Applications

Research has also delved into the use of structurally similar compounds in material science. For example, studies on the synthesis and characterization of soluble polyimides derived from the polycondensation of related aromatic diamines have revealed potential applications in creating materials with specific desirable properties like thermal stability and solubility in various solvents (Zhang et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF4NO2S2/c18-14-7-10(17(20,21)22)9-23-15(14)8-12-3-6-16(26-12)27(24,25)13-4-1-11(19)2-5-13/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLQODGXDDBIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF4NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)

![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)